molecular formula C9H11FN2 B2805775 [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine CAS No. 2365421-24-3

[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine

Cat. No. B2805775
CAS RN: 2365421-24-3
M. Wt: 166.199
InChI Key: GFZJORIBKMIPLR-GQCTYLIASA-N
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Description

“[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine” is a chemical compound with the CAS Number: 2365421-24-3. It has a molecular weight of 166.2 and its IUPAC name is (E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethen-1-amine .


Molecular Structure Analysis

The molecular formula of this compound is C9H11FN2. The InChI code is 1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ .

Scientific Research Applications

  • Metal Ion Recognition and Fluorescence : One study discusses the development of fluoroionophores from diamine-salicylaldehyde derivatives, with specific focus on metal recognition. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine were found effective in chelating Zn+2 and Cd+2, demonstrating their utility in metal ion recognition and fluorescence applications (Hong et al., 2012).

  • Stilbazolium Dyes and Optical Properties : Another research focuses on stilbazolium dyes with structural similarity to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine. These dyes exhibit interesting spectroscopic properties, including solvatochromism and significant charge transfer band shifting, which are important for applications in optical materials (Bakalska et al., 2017).

  • Fluorescent Molecular Probes : A study on fluorescent solvatochromic dyes, structurally related to the compound , highlights their potential as ultrasensitive fluorescent molecular probes. These probes could be significant in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

  • Reactions Involving Fluoride Ion : Research on compounds like tetrakis(dimethylamino)ethene, similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine, demonstrates their role in initiating fluoride-ion-catalyzed reactions. These reactions are crucial in carbon-carbon bond forming processes (Chambers et al., 1995).

  • Organic Light-Emitting Device Applications : Research on red-emissive fluorophores structurally related to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine explores their application in organic light-emitting devices. These fluorophores demonstrate potential as light-emitting materials due to their unique photophysical characteristics (Luo et al., 2015).

  • Carbon Dioxide Detection : Another study details fluorescent probes for the detection of low carbon dioxide levels. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine are utilized in the development of these probes, which are significant for biological and medical applications (Wang et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJORIBKMIPLR-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=CC(=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=CC(=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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